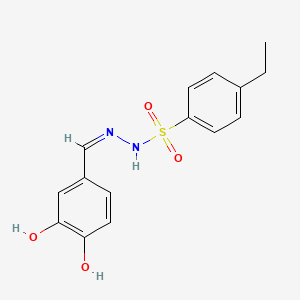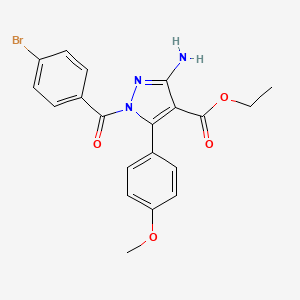![molecular formula C16H13BrClNO4 B6121447 4-chlorobenzyl {[(5-bromo-2-hydroxybenzylidene)amino]oxy}acetate](/img/structure/B6121447.png)
4-chlorobenzyl {[(5-bromo-2-hydroxybenzylidene)amino]oxy}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chlorobenzyl {[(5-bromo-2-hydroxybenzylidene)amino]oxy}acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has shown promising results in scientific research, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions are discussed in
Wirkmechanismus
The mechanism of action of 4-chlorobenzyl {[(5-bromo-2-hydroxybenzylidene)amino]oxy}acetate is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death. This compound has also been shown to inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammation in animal models.
Biochemical and Physiological Effects:
4-chlorobenzyl {[(5-bromo-2-hydroxybenzylidene)amino]oxy}acetate has been shown to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models, and inhibit the activity of certain enzymes involved in inflammation. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-chlorobenzyl {[(5-bromo-2-hydroxybenzylidene)amino]oxy}acetate is its low toxicity profile, making it a promising candidate for further research. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain lab experiments.
Zukünftige Richtungen
There are several future directions for research on 4-chlorobenzyl {[(5-bromo-2-hydroxybenzylidene)amino]oxy}acetate. One potential direction is to further investigate its anticancer activity and its potential use as an anti-inflammatory agent. Another potential direction is to develop more efficient synthesis methods for this compound to improve its solubility in water and make it easier to work with in lab experiments. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, 4-chlorobenzyl {[(5-bromo-2-hydroxybenzylidene)amino]oxy}acetate has shown promising results in scientific research, particularly in the fields of medicinal chemistry, biochemistry, and pharmacology. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in various fields.
Synthesemethoden
The synthesis of 4-chlorobenzyl {[(5-bromo-2-hydroxybenzylidene)amino]oxy}acetate is a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 4-chlorobenzylamine to form a Schiff base. The Schiff base is then reacted with ethyl chloroacetate in the presence of a catalyst to yield the final product, 4-chlorobenzyl {[(5-bromo-2-hydroxybenzylidene)amino]oxy}acetate.
Wissenschaftliche Forschungsanwendungen
4-chlorobenzyl {[(5-bromo-2-hydroxybenzylidene)amino]oxy}acetate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been studied for its potential use as an anti-inflammatory agent and has shown promising results in reducing inflammation in animal models.
Eigenschaften
IUPAC Name |
(4-chlorophenyl)methyl 2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO4/c17-13-3-6-15(20)12(7-13)8-19-23-10-16(21)22-9-11-1-4-14(18)5-2-11/h1-8,20H,9-10H2/b19-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNLWLADCQEQAX-UFWORHAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CON=CC2=C(C=CC(=C2)Br)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC(=O)CO/N=C/C2=C(C=CC(=C2)Br)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chlorophenyl)methyl 2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]oxyacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethoxybenzyl)-3-[1-(3,4-dimethylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6121367.png)
![2-(1,3-benzodioxol-5-yloxy)-N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B6121369.png)

![1-(2-fluorobenzyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6121374.png)
![2-[benzyl({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)amino]ethanol](/img/structure/B6121376.png)
![7-(3,4-difluorobenzyl)-2-(1H-1,2,4-triazol-1-ylacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6121378.png)
![7-(4-chlorobenzyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6121387.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-(methylthio)propanamide](/img/structure/B6121388.png)
![ethyl (4-{[3-(4-methoxyphenyl)propanoyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B6121403.png)
![3-[1-(2,6-dimethoxy-4-pyrimidinyl)-3-piperidinyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B6121412.png)



![ethyl 3-(2-fluorobenzyl)-1-[3-(2-oxo-1-pyrrolidinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6121456.png)